(4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
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Overview
Description
(4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a thiazole ring substituted with a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Piperazine Ring: Starting with a chlorophenyl derivative, the piperazine ring can be formed through a nucleophilic substitution reaction.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a phenylamine derivative with a thioamide under cyclization conditions.
Coupling Reaction: The final step involves coupling the piperazine and thiazole intermediates using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. It could be explored for its activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound might exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone: can be compared with other piperazine and thiazole derivatives.
This compound: is unique due to its specific substitution pattern and the combination of functional groups.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple biological targets and its potential for diverse applications in various fields.
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-[4-(2-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c21-16-8-4-5-9-18(16)24-10-12-25(13-11-24)19(26)17-14-27-20(23-17)22-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLARSZEOIPFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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